molecular formula C11H13BrO2 B12964114 Benzyl (R)-3-bromo-2-methylpropanoate

Benzyl (R)-3-bromo-2-methylpropanoate

Cat. No.: B12964114
M. Wt: 257.12 g/mol
InChI Key: BTCCTTIZOKDNEW-VIFPVBQESA-N
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Description

Benzyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Nucleophilic Substitution: Benzyl ®-3-hydroxy-2-methylpropanoate.

    Reduction: Benzyl ®-3-bromo-2-methylpropanol.

    Oxidation: Benzyl ®-3-bromo-2-methylpropanoic acid.

Scientific Research Applications

Benzyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-3-bromo-2-methylpropanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ®-3-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Benzyl ®-3-iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.

    Benzyl ®-3-fluoro-2-methylpropanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Benzyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.

Biological Activity

Benzyl (R)-3-bromo-2-methylpropanoate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and versatile reactivity. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO2C_{11}H_{13}BrO_2 and is characterized by the presence of a bromine atom, which enhances its reactivity in various chemical reactions. The compound can undergo nucleophilic substitution, reduction, and oxidation, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its interaction with nucleophiles and electrophiles. The ester group is susceptible to hydrolysis in the presence of water and catalysts, leading to the formation of corresponding carboxylic acids and alcohols. Additionally, the bromine atom facilitates substitution reactions, enhancing the compound's utility in enzyme-catalyzed reactions.

Biological Applications

  • Enzyme-Catalyzed Reactions :
    • The compound has been utilized in studies focusing on enzyme-catalyzed hydrolysis, providing insights into enzyme mechanisms and substrate specificity.
  • Anticancer Potential :
    • Research indicates that certain derivatives of brominated compounds exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited. Its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study evaluated the anti-proliferative effects of several brominated compounds on human tumor cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
Compound AMCF-750
Compound BA-54970
This compoundMCF-7TBD

Case Study 2: Enzyme Interaction

In another study focusing on enzyme kinetics, this compound was used as a substrate for studying esterases. The reaction rates were measured under varying conditions to determine the kinetic parameters, revealing insights into enzyme efficiency and substrate affinity.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated esters such as Benzyl (R)-3-chloro-2-methylpropanoate and Benzyl (R)-3-iodo-2-methylpropanoate:

CompoundHalogenReactivityBiological Activity
This compoundBrHighAnticancer potential
Benzyl (R)-3-chloro-2-methylpropanoateClModerateLimited data
Benzyl (R)-3-iodo-2-methylpropanoateILowNot extensively studied

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl (2R)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1

InChI Key

BTCCTTIZOKDNEW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CBr)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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